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Compound of Interest

Compound Name: Bis-aminooxy-PEG4

Cat. No.: B1667428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-aminooxy-PEG4
Bis-aminooxy-PEG4 is a homobifunctional crosslinker that plays a pivotal role in modern

bioconjugation. It consists of two terminal aminooxy groups separated by a hydrophilic 4-unit

polyethylene glycol (PEG) spacer. This structure allows for the covalent linkage of two

molecules that have been modified to contain an aldehyde or ketone group. The reaction

between the aminooxy group and a carbonyl (aldehyde or ketone) is known as oxime ligation, a

highly efficient and chemoselective reaction that forms a stable oxime bond.[1][2][3]

The PEG spacer is a key feature, imparting several desirable properties to the resulting

bioconjugate. PEG is known to increase hydrophilicity, which can improve the solubility and

reduce aggregation of proteins or hydrophobic drugs.[4] Furthermore, the PEG chain can

shield the conjugate from enzymatic degradation and reduce its immunogenicity, often leading

to a longer circulation half-life in vivo.[1]

Key Applications:

Antibody-Drug Conjugates (ADCs): Bis-aminooxy-PEG4 is used to link cytotoxic drugs to

monoclonal antibodies, enabling targeted delivery to cancer cells.

PEGylation of Proteins and Peptides: Modifying therapeutic proteins or peptides with Bis-
aminooxy-PEG4 can enhance their pharmacokinetic and pharmacodynamic properties.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1667428?utm_src=pdf-interest
https://www.benchchem.com/product/b1667428?utm_src=pdf-body
https://www.benchchem.com/product/b1667428?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.2147/DDDT.S135571
https://www.researchgate.net/figure/Action-mechanism-graphic-of-ADC-ADC-consists-of-three-structural-sections-antibody_fig1_360394446
https://www.researchgate.net/figure/Schematic-diagram-of-ADC-mechanism-A-classical-internalizing-pathway-B-retained_fig2_352719938
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308841/
https://www.tandfonline.com/doi/full/10.2147/DDDT.S135571
https://www.benchchem.com/product/b1667428?utm_src=pdf-body
https://www.benchchem.com/product/b1667428?utm_src=pdf-body
https://www.benchchem.com/product/b1667428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Delivery and Nanoparticle Functionalization: The linker can be used to attach drugs to

carrier molecules or to functionalize the surface of nanoparticles for targeted delivery.

Proteomics and Diagnostics: It is used to create probes and labeling reagents for the

detection and study of biomolecules.

Properties of Bis-aminooxy-PEG4
Property Value Reference

Chemical Formula C10H24N2O6

Molecular Weight 268.31 g/mol

Appearance Varies (often a solid or oil)

Solubility
Soluble in water and most

organic solvents

Reactive Groups 2x Aminooxy (-O-NH2)

Reacts With Aldehydes, Ketones

Resulting Bond Oxime (-O-N=CH-)

The Oxime Ligation Reaction
The core of using Bis-aminooxy-PEG4 is the oxime ligation reaction. This reaction is highly

chemoselective, meaning the aminooxy and carbonyl groups react specifically with each other

even in the presence of other functional groups found in biomolecules, like amines and thiols.

The reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive

biological molecules. The formation of the oxime bond is efficient at a slightly acidic to neutral

pH (typically pH 4.5-7.5). Aniline and its derivatives can be used to catalyze the reaction,

significantly increasing the reaction rate, especially at neutral pH.

Figure 1: Oxime Ligation Reaction

Experimental Protocols
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Protocol 1: Generation of Aldehyde Groups on
Glycoproteins via Periodate Oxidation
To conjugate Bis-aminooxy-PEG4 to glycoproteins (like antibodies), you must first generate

aldehyde groups on their carbohydrate moieties. A common method is the mild oxidation of

vicinal diols in sialic acid or other sugar residues using sodium meta-periodate (NaIO₄).

Materials:

Glycoprotein (e.g., IgG antibody) in a suitable buffer (e.g., PBS)

Sodium meta-periodate (NaIO₄)

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting

column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

Periodate Solution Preparation: Prepare a fresh solution of NaIO₄ in cold Oxidation Buffer.

The final concentration of periodate in the reaction will typically be 1-10 mM.

Oxidation Reaction:

Cool the glycoprotein solution on ice.

Add the cold NaIO₄ solution to the glycoprotein solution to achieve the desired final

concentration.

Incubate the reaction on ice for 30 minutes in the dark (periodate is light-sensitive).

Quenching and Buffer Exchange:
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Remove the excess periodate and exchange the buffer to the Coupling Buffer. This can be

done using a desalting column or dialysis. This step is crucial to stop the reaction and

prepare the glycoprotein for the subsequent ligation.

The resulting aldehyde-modified glycoprotein is now ready for conjugation with Bis-
aminooxy-PEG4.

Protocol 2: Conjugation of Bis-aminooxy-PEG4 to an
Aldehyde-Modified Protein
This protocol describes the general procedure for reacting Bis-aminooxy-PEG4 with a protein

that has been functionalized with aldehyde groups.

Materials:

Aldehyde-modified protein (from Protocol 1) in Coupling Buffer (PBS, pH 7.2-7.5)

Bis-aminooxy-PEG4

Anhydrous DMSO

(Optional) Aniline catalyst solution (e.g., 1 M in DMSO)

Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration

(TFF)

Procedure:

Reagent Preparation:

Dissolve Bis-aminooxy-PEG4 in anhydrous DMSO to create a stock solution (e.g., 100

mM). Store desiccated at -20°C.

The aldehyde-modified protein should be at a concentration of 1-10 mg/mL in Coupling

Buffer.

Conjugation Reaction:
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Add a 10-50 molar excess of the Bis-aminooxy-PEG4 stock solution to the protein

solution. The exact ratio should be optimized for your specific application.

(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM. Note that

aniline can be toxic to cells, so its use depends on the final application.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle

mixing.

Purification of the Conjugate:

Remove unreacted Bis-aminooxy-PEG4, catalyst, and other small molecules using Size-

Exclusion Chromatography (SEC).

Alternatively, for larger volumes, Tangential Flow Filtration (TFF) with an appropriate

molecular weight cut-off (MWCO) membrane can be used.

The buffer for purification should be suitable for the final application (e.g., PBS).

Analysis and Storage:

Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and

Mass Spectrometry to confirm the conjugation.

Determine the concentration of the final conjugate using a protein assay (e.g., BCA).

Store the purified conjugate under conditions appropriate for the protein (e.g., at 4°C or

frozen at -80°C).

Quantitative Data: Stability of Oxime Linkage
The stability of the linker is critical for in vivo applications. The oxime bond is significantly more

stable than other imine-based linkages, such as hydrazones, especially at physiological pH.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1667428?utm_src=pdf-body
https://www.benchchem.com/product/b1667428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Linkage Type
Relative
Hydrolytic
Stability (pH 7)

Equilibrium
Constant (Keq)

Key
Characteristic
s

References

Oxime

High (rate

constant ~600x

lower than

hydrazone)

>10⁸ M⁻¹

Very stable

under

physiological

conditions.

Favored for long-

term stability.

Hydrazone Moderate to Low 10⁴ - 10⁶ M⁻¹

Susceptible to

hydrolysis,

especially at

acidic pH. Can

be used for

controlled-

release

applications.

Imine (Schiff

Base)
Very Low < Hydrazone

Generally

unstable and

requires

reduction to a

secondary amine

for stability.

Visualizing Workflows and Mechanisms
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This diagram outlines the key steps in creating an ADC using Bis-aminooxy-PEG4 as a linker

to connect a payload (drug) that has been modified with an aldehyde group to an antibody.
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Figure 2: ADC Synthesis Workflow
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Figure 3: ADC Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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